molecular formula C12H16N4 B183793 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine CAS No. 279236-32-7

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

Cat. No.: B183793
CAS No.: 279236-32-7
M. Wt: 216.28 g/mol
InChI Key: QWKABRUIDAEGCV-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine is a chemical compound that features both imidazole and pyridine functional groups

Scientific Research Applications

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine has several scientific research applications:

Preparation Methods

The synthesis of 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine typically involves the reaction of imidazole with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a pyridine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding, coordination with metal ions, or π-π interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine include other imidazole and pyridine derivatives. For example:

    3-(1H-imidazol-1-yl)propylamine: Lacks the pyridine ring, which may result in different reactivity and applications.

    N-(4-pyridinylmethyl)-1-propanamine:

Properties

IUPAC Name

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKABRUIDAEGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580057
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279236-32-7
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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